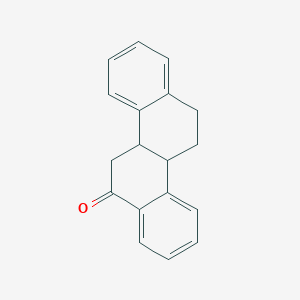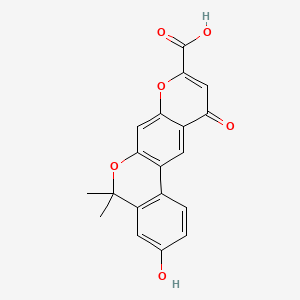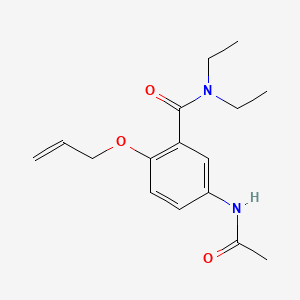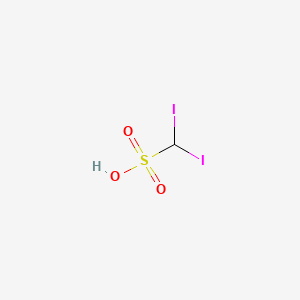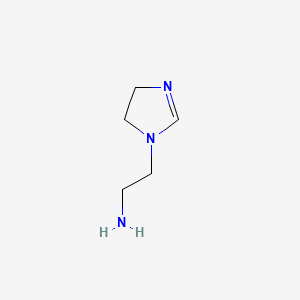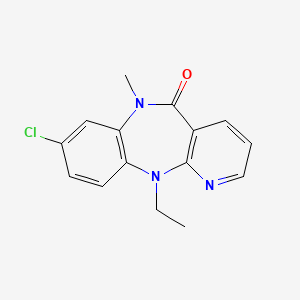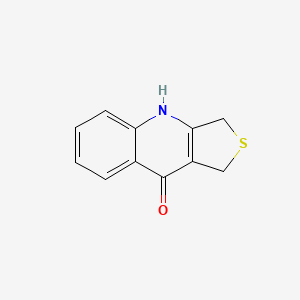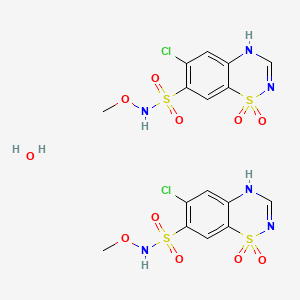![molecular formula C12H24O2S2Si B12800037 S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate CAS No. 18027-92-4](/img/structure/B12800037.png)
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 403694: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 403694 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core structure of NSC 403694.
Functional Group Modifications: The final steps involve modifying functional groups to achieve the desired chemical structure of NSC 403694.
Industrial Production Methods: Industrial production of NSC 403694 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: NSC 403694 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403694 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
NSC 403694 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: NSC 403694 is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of NSC 403694 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby altering their activity.
Comparación Con Compuestos Similares
NSC 403664: Known for its role in biological systems and potential therapeutic uses.
NSC 91566: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: NSC 403694 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research and therapeutic applications where specificity is crucial.
Propiedades
Número CAS |
18027-92-4 |
|---|---|
Fórmula molecular |
C12H24O2S2Si |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate |
InChI |
InChI=1S/C12H24O2S2Si/c1-11(13)15-7-5-9-17(3,4)10-6-8-16-12(2)14/h5-10H2,1-4H3 |
Clave InChI |
GZVZFFDYEUECJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC[Si](C)(C)CCCSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



